molecular formula C10H14O2 B1283273 4-Butylbenzene-1,2-diol CAS No. 2525-05-5

4-Butylbenzene-1,2-diol

Cat. No.: B1283273
CAS No.: 2525-05-5
M. Wt: 166.22 g/mol
InChI Key: LAVPWYRENKSWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butylbenzene-1,2-diol, also known as 4-tert-butylcatechol, is an organic compound with the molecular formula C10H14O2. It consists of a benzene ring substituted with a butyl group and two hydroxyl groups at the 1 and 2 positions. This compound is a derivative of catechol and is known for its antioxidant properties.

Mechanism of Action

Target of Action

The primary target of 4-Butylbenzene-1,2-diol is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a substituted benzene ring .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties can impact the bioavailability of the compound.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the intermediate formed in the first step of the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound.

: Chemistry LibreTexts : Ambeed

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbenzene-1,2-diol can be synthesized through the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically involves the formation of a butylbenzene intermediate, which is then hydroxylated to produce the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

    Oxidation: Formation of 4-butyl-1,2-benzoquinone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Butylbenzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential role in inhibiting oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Used as a stabilizer in the production of various industrial products, including rubber and plastics.

Comparison with Similar Compounds

    Catechol: Similar structure but lacks the butyl group.

    Hydroquinone: Similar antioxidant properties but different substitution pattern on the benzene ring.

    Tert-butylhydroquinone: Similar antioxidant properties but different substitution pattern and additional tert-butyl group.

Uniqueness: 4-Butylbenzene-1,2-diol is unique due to the presence of both hydroxyl groups and a butyl group on the benzene ring, which enhances its lipophilicity and antioxidant properties compared to other similar compounds .

Properties

IUPAC Name

4-butylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPWYRENKSWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559498
Record name 4-Butylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2525-05-5
Record name 4-Butylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.64 g (29 mM) of 4-n-butylveratrole, 18.54 g (309 mM) of acetic acid and 55.62 g (323 mM) of 47% hydrobromic acid was heated under reflux for 4 hours with stirring. The reaction mixture wa cooled to the room temperature and added with 50 ml of water. The separated oil was extracted with ether. The ether solution was successively washed with 50 ml of water, 75 g of 5% aqueous sodium thiosulfate solution, and further twice with each 50 ml of water. The resulting solution was dried with anhydrous sodium sulfate, distilled off ether, and vacuum distilled to obtain 3.89 g (23 mM) of 4-n-butylcatechol as light yellow liquid having a boiling point of 125° C./3 mmHg.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
18.54 g
Type
reactant
Reaction Step One
Quantity
55.62 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Butylbenzene-1,2-diol
Reactant of Route 2
Reactant of Route 2
4-Butylbenzene-1,2-diol
Reactant of Route 3
Reactant of Route 3
4-Butylbenzene-1,2-diol
Reactant of Route 4
Reactant of Route 4
4-Butylbenzene-1,2-diol
Reactant of Route 5
Reactant of Route 5
4-Butylbenzene-1,2-diol
Reactant of Route 6
Reactant of Route 6
4-Butylbenzene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.